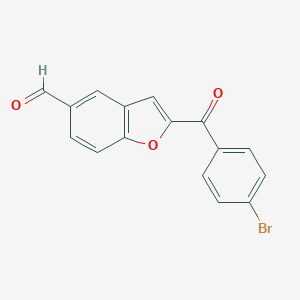

2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(4-bromobenzoyl)-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrO3/c17-13-4-2-11(3-5-13)16(19)15-8-12-7-10(9-18)1-6-14(12)20-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNIVXNXALFJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383465 | |

| Record name | 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186093-87-8 | |

| Record name | 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde typically involves the following steps:

Bromination: The starting material, benzofuran, undergoes bromination to introduce a bromine atom at the 4-position.

Formylation: The brominated benzofuran is then subjected to formylation to introduce the formyl group at the 5-position.

Benzoylation: Finally, the compound undergoes benzoylation to attach the bromobenzoyl group at the 2-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The bromine atom in the bromobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of benzofuran, including 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde. In one study, synthesized benzofuran derivatives were evaluated for their cytotoxic effects against A549 lung cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited significant anticancer activity, with some showing lower IC50 values than the reference drug crizotinib, suggesting a promising therapeutic potential for these compounds in cancer treatment .

Hypoglycemic Effects

Another area of research involves the hypoglycemic effects of spiroindolone analogues, which include similar structural motifs to this compound. These compounds were found to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, thus controlling post-prandial hyperglycemia. The study reported selectivity indexes and IC50 values indicating moderate to good inhibitory activity, positioning these compounds as potential candidates for diabetes management .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, such as cycloadditions and condensation reactions. For instance, it has been utilized in asymmetric [4 + 2] cycloadditions with furfural derivatives, leading to the formation of complex heterocycles that may possess biological activity .

Reaction Mechanisms and Pathways

The synthesis pathways often involve the reaction of 4-bromobenzoyl derivatives with benzofuran carbaldehydes under specific conditions to yield various products. Detailed mechanistic studies have shown that the compound can undergo cyclization reactions when heated in alcoholic mediums, resulting in new benzofuran derivatives with potential pharmacological properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- Bromine’s higher molecular weight also contributes to increased density and melting points (theoretical).

- Aldehyde Group : The aldehyde at C5 enhances reactivity, enabling nucleophilic additions or condensations. In 1-benzofuran-5-carbaldehyde , the absence of a benzoyl group results in a lower molecular weight (146.14 g/mol) and melting point (50.5°C) .

Steric and Crystallographic Considerations

- Sulfinyl/Sulfonyl Groups : Compounds like 2-(4-bromophenyl)-5-fluoro-3-phenylsulfinyl-1-benzofuran and 3-(4-bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran exhibit bulkier substituents, which may hinder crystallinity or alter packing efficiency. These groups also introduce polarizable sulfur atoms, affecting solubility and intermolecular interactions.

Biological Activity

2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C16H11BrO2

- CAS Number: 186093-87-8

This compound consists of a benzofuran moiety with a bromobenzoyl group and an aldehyde functional group, which contributes to its reactivity and biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of key signaling pathways associated with cell survival, such as the PI3K/Akt pathway .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It was evaluated against several bacterial strains, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound may serve as a potential lead for developing new antimicrobial agents.

Study on Anticancer Properties

A recent study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cells. The researchers treated MCF-7 cells with varying concentrations of the compound and observed significant reductions in cell viability at concentrations above 10 µM. The study concluded that the compound's ability to induce apoptosis was a critical factor in its anticancer efficacy .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited stronger activity against Staphylococcus aureus compared to Escherichia coli, suggesting its potential use in treating infections caused by resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: The compound activates intrinsic apoptotic pathways, leading to cellular death.

- Cell Cycle Arrest: It disrupts normal cell cycle progression, particularly at the G1/S phase transition.

- Antimicrobial Action: The presence of bromine enhances lipophilicity, allowing better penetration into bacterial membranes.

Q & A

Q. What are the established synthetic routes for 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde, and how can purity be optimized?

The compound is typically synthesized via multi-step protocols:

- Step 1 : Bromination of benzofuran derivatives at the 5-position using N-bromosuccinimide (NBS) under controlled conditions.

- Step 2 : Introduction of the 4-bromobenzoyl group via Friedel-Crafts acylation, employing Lewis acids like AlCl₃.

- Step 3 : Oxidation of the methyl group to the aldehyde functionality using MnO₂ or TEMPO/oxone systems.

Q. Purity Optimization :

- Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating intermediates.

- Recrystallization from ethanol or DCM/hexane mixtures improves crystallinity.

- Monitor by TLC and HPLC (C18 column, acetonitrile/water mobile phase) for purity >98% .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- NMR :

- ¹H NMR : Expect aromatic protons in δ 7.2–8.5 ppm; aldehyde proton at δ ~9.8–10.2 ppm.

- ¹³C NMR : Carbonyl (C=O) at δ ~190–200 ppm; brominated aromatic carbons at δ ~120–135 ppm.

- IR : Stretching bands for C=O (~1680 cm⁻¹) and C-Br (~600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 347.97 (C₁₆H₁₀BrO₃⁺).

- Elemental Analysis : Validate %C, %H, and %Br within ±0.3% of theoretical values .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap/water; remove contaminated clothing immediately.

- Waste Disposal : Neutralize aldehydes with sodium bisulfite before disposal .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?

- Refinement Tools : Use SHELXL for least-squares refinement with anisotropic displacement parameters. Adjust weighting schemes to minimize R-factor discrepancies .

- Validation Software : Cross-check with ORTEP-3 for thermal ellipsoid visualization; compare with DFT-optimized geometries (e.g., Gaussian/B3LYP/6-31G*).

- Data Collection : Ensure high-resolution (<1.0 Å) datasets to reduce standard uncertainties (SUs) in bond lengths/angles .

Q. What strategies are effective for studying synergistic bioactivity in derivatives of this compound?

- Combinatorial Libraries : Synthesize analogs with substituents at the benzoyl or aldehyde positions (e.g., fluoro, nitro groups).

- Anticancer Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Molecular Docking : Target proteins like EGFR or tubulin (PDB: 1M17) using AutoDock Vina; validate binding via SPR or ITC .

Q. How should researchers address challenges in X-ray diffraction data collection for low-symmetry crystals?

Q. What methodologies validate discrepancies in bond angle/geometry compared to theoretical models?

- Statistical Analysis : Calculate mean σ for bond angles (e.g., α = 109.08° in triclinic systems) using PLATON .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) contributing to distortions .

- Torsion Angle Checks : Compare experimental vs. DFT-calculated dihedral angles (e.g., benzofuran ring planarity) .

Q. How can solvent effects during synthesis impact reaction yields, and how are they mitigated?

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution but may promote side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours reflux) while improving yield by ~20% .

- Additives : Use molecular sieves to scavenge water in aldehyde-forming steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.